15-Keto-17-phenyl trinor Prostaglandin F2alpha
Overview
Description
15-Keto-17-phenyl trinor Prostaglandin F2α is a keto derivative of an F-series prostaglandin and a potential metabolite of bimatoprost when administered to animals . It is formed from 17-phenyl trinor PGF2α ethyl amide by oxidation of the C-15 hydroxyl group . It has a molecular weight of 386.5 and a molecular formula of C23H30O5 .
Synthesis Analysis
The synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α involves the oxidation of the C-15 hydroxyl group and amide hydrolysis of Bimatoprost . It is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals .Molecular Structure Analysis
The molecular structure of 15-Keto-17-phenyl trinor Prostaglandin F2α is represented by the molecular formula C23H30O5 . It has a molecular weight of 386.5 .Chemical Reactions Analysis
15-Keto-17-phenyl trinor Prostaglandin F2α is formed from 17-phenyl trinor PGF2α ethyl amide by oxidation of the C-15 hydroxyl group . It is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals .Physical And Chemical Properties Analysis
15-Keto-17-phenyl trinor Prostaglandin F2α is a liquid at room temperature . It is typically formulated as a solution in methyl acetate . It should be stored at -20° C .Scientific Research Applications
Metabolism and Enzymatic Activity
- Metabolism in Kidney and Brain : Prostaglandin F2alpha is converted to 15-keto-13,14-dihydroprostaglandin E2 in rat kidney homogenates, involving an enzyme termed prostaglandin 9-hydroxydehydrogenase (Pace-Asciak, 1975). Additionally, in the brain and eye tissues, a variable presence of delta13-reductase is observed, converting 15-keto-17-phenyl-18,19,20-trinor-PGF2alpha to its dihydro metabolite (Basu & Stjernschantz, 1997).
Biological Activities and Effects
- Biological Activities in Various Assays : Some 17-phenyl-trinor-prostaglandins, including 17-phenyl-18,19,20-trinor prostaglandin F2alpha, show similar activities to their parent compounds in various assay systems, with significant potency in certain cases, such as in the hamster antifertility assay (Miller et al., 1975).
Pharmacological Applications
- Ocular Pharmacology : In studies of the eye, 15-keto-17-phenyl-18,19,20-trinor-PGF2alpha and related analogues show varying degrees of metabolism and permeability in porcine corneas, indicating their potential significance in ocular pharmacology (Basu et al., 1994).
Metabolism and Inhibition Studies
- Metabolism in Various Tissues : The metabolism of 17-phenyl-18,19,20-trinor-PGF2alpha has been studied in human and animal models, revealing various metabolites and suggesting significant metabolic pathways (Granström, 1975).
- Inhibition of Adipose Differentiation : FP receptor agonists like cloprostenol and fluprostenol, structurally related to prostaglandin F2alpha, are potent inhibitors of adipose differentiation in primary culture, indicating the complex interplay of these compounds in metabolic processes (Serrero & Lepak, 1997).
Safety And Hazards
This material should be considered hazardous until information to the contrary becomes available . It is not intended for diagnostic or therapeutic use . It should not be ingested, swallowed, or inhaled, and should not come into contact with eyes, skin, or clothing . Thorough washing is recommended after handling .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYLKRDELKWGI-RKJYIPPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Keto-17-phenyl trinor Prostaglandin F2alpha |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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